molecular formula C19H29ClN2O4S B14985105 1-[(4-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide

Cat. No.: B14985105
M. Wt: 417.0 g/mol
InChI Key: PEIFMYXXCUJELB-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of (4-chlorophenyl)methanesulfonyl chloride with piperidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C19H29ClN2O4S

Molecular Weight

417.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H29ClN2O4S/c1-15(2)26-13-3-10-21-19(23)17-8-11-22(12-9-17)27(24,25)14-16-4-6-18(20)7-5-16/h4-7,15,17H,3,8-14H2,1-2H3,(H,21,23)

InChI Key

PEIFMYXXCUJELB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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